molecular formula C6H7Cl2NO2S B1430442 6-Methylpyridine-3-sulfonyl chloride hydrochloride CAS No. 1210868-11-3

6-Methylpyridine-3-sulfonyl chloride hydrochloride

Cat. No.: B1430442
CAS No.: 1210868-11-3
M. Wt: 228.1 g/mol
InChI Key: ZRHZDDQNZAOIFU-UHFFFAOYSA-N
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Description

6-Methylpyridine-3-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C6H7Cl2NO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylpyridine-3-sulfonyl chloride hydrochloride typically involves the diazotation of 3-aminopyridines followed by the substitution of the diazo group with a sulfonyl group. This process results in the formation of pyridine-3-sulfonyl chlorides, which are then converted to the desired compound . The reaction conditions for this synthesis include maintaining a temperature range of 4-12°C to achieve high yields.

Industrial Production Methods

Industrial production of this compound often involves the direct sulfonation of pyridines under harsh conditions, such as using concentrated oleum at temperatures ranging from 180-230°C with mercury salt catalysis . This method is suitable for producing large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Methylpyridine-3-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hypobromite for the Hofmann amide degradation and various nucleophiles for substitution reactions . The conditions for these reactions are typically mild, ensuring high selectivity and yield.

Major Products Formed

The major products formed from these reactions include pyridine-3-sulfonic acids and sulfonyl amides, which are valuable intermediates in pharmaceutical and agricultural industries .

Scientific Research Applications

6-Methylpyridine-3-sulfonyl chloride hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methylpyridine-3-sulfonyl chloride hydrochloride involves the formation of reactive intermediates that can interact with various molecular targets. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles, leading to the formation of sulfonyl derivatives. These derivatives can then interact with biological targets, affecting various molecular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxypyridine-3-sulfonyl chloride
  • 2,6-Dichloro-4-methylpyridine-3-sulfonyl chloride

Uniqueness

6-Methylpyridine-3-sulfonyl chloride hydrochloride is unique due to its specific reactivity and the ability to form a wide range of sulfonyl derivatives. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

6-methylpyridine-3-sulfonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S.ClH/c1-5-2-3-6(4-8-5)11(7,9)10;/h2-4H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHZDDQNZAOIFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)S(=O)(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210868-11-3
Record name 6-methylpyridine-3-sulfonyl chloride hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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